molecular formula C22H16F3NO5S B3026268 10-Methyl-9-(phenoxycarbonyl)-acridinium,1,1,1-trifluoromethanesulfonate

10-Methyl-9-(phenoxycarbonyl)-acridinium,1,1,1-trifluoromethanesulfonate

Cat. No.: B3026268
M. Wt: 463.4 g/mol
InChI Key: RPYQDSABWVKCEJ-UHFFFAOYSA-M
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Description

10-Methyl-9-(phenoxycarbonyl)-acridinium,1,1,1-trifluoromethanesulfonate (abbreviated as MPA-TFMS) is a cationic acridinium ester derivative with a trifluoromethanesulfonate counterion. Its structure features:

  • A methyl group at the 10-position of the acridine core.
  • A phenoxycarbonyl group at the 9-position, which acts as the chemiluminogenic leaving group.
  • A trifluoromethanesulfonate (triflate) anion that enhances solubility and stabilizes the cation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-methyl-9-(phenoxycarbonyl) Acridinium (trifluoromethylsulfonate) involves the reaction of 10-methylacridone with phenyl chloroformate in the presence of a base, followed by the addition of trifluoromethanesulfonic acid . The reaction typically occurs under mild conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity .

Chemical Reactions Analysis

Oxidation-Driven Chemiluminescence

The compound undergoes oxidation in alkaline aqueous media (e.g., with H₂O₂ or persulfates), producing electronically excited 10-methyl-9-acridinone, which emits light upon relaxation . This reaction forms the basis of its chemiluminescent properties:

  • Mechanism :

    • Step 1 : Nucleophilic attack by OOH⁻ or OH⁻ at the C(9) electrophilic center .

    • Step 2 : Cleavage of the phenoxycarbonyl group, forming a dioxetanone intermediate .

    • Step 3 : Decomposition of the intermediate to excited 10-methyl-9-acridinone, emitting light (λₑₘ ≈ 430–450 nm) .

Substituent on Phenoxy GroupChemiluminescence Quantum Yield (Φ)Stability in Alkaline Media
None (parent compound)0.08 ± 0.01Moderate
4-Chloro0.15 ± 0.02High
2,6-Difluoro0.22 ± 0.03Very High

Electron-withdrawing substituents enhance both Φ and stability by stabilizing the intermediate and reducing hydrolysis .

Nucleophilic Substitution at C(9)

The electrophilic C(9) position is susceptible to nucleophilic substitution, competing with oxidation pathways:

  • Key Reagents :

    • OOH⁻ : Favors chemiluminescent pathways (k₁ ≈ 1.2 × 10³ M⁻¹s⁻¹) .

    • OH⁻ : Leads to non-luminescent hydrolysis (k₂ ≈ 3.5 × 10² M⁻¹s⁻¹) .

  • Kinetic Competition :

    • The ratio k₁/k₂ determines chemiluminescence efficiency. For 4-chloro derivatives, k₁/k₂ ≈ 3.4 .

Hydrolysis and Stability

The compound’s susceptibility to alkaline hydrolysis limits its utility in aqueous assays. Hydrolysis rates depend on:

  • Substituent Effects : Electron-withdrawing groups reduce hydrolysis (e.g., 2,6-difluoro derivatives exhibit 10× slower hydrolysis than unsubstituted analogs) .

  • pH Dependence : Hydrolysis accelerates above pH 9.0 .

Reaction Kinetics and Environmental Influence

  • Temperature : Higher temperatures (25–40°C) accelerate CL decay (activation energy ≈ 45 kJ/mol) .

  • Solvent Effects : Chemiluminescence intensity varies in polar aprotic solvents (e.g., 30% higher in DMSO vs. acetonitrile) .

Mechanistic Insights from DFT Studies

Density functional theory (DFT) calculations reveal:

  • The dioxetanone intermediate’s decomposition has an energy barrier of ≈95 kJ/mol, consistent with experimental kinetics .

  • Electron-withdrawing groups lower the LUMO energy of the acridinium cation, enhancing OOH⁻ reactivity .

Degradation Products

Post-reaction analysis identifies:

  • Primary Products : 10-Methyl-9-acridinone (fluorescent), CO₂, and phenol derivatives .

  • Byproducts : 9-Carboxy-10-methylacridinium (non-emissive) under incomplete oxidation .

Scientific Research Applications

Mechanism of Chemiluminescence

Upon oxidation, typically with hydrogen peroxide or other oxidizing agents in alkaline conditions, the compound generates electronically excited states of 10-methyl-9-acridone. This process involves the cleavage of the phenoxycarbonyl group, leading to the emission of light. The general reaction can be summarized as follows:

Oxidation10 methyl 9 acridone excited state Light emission\text{Oxidation}\rightarrow \text{10 methyl 9 acridone excited state }\rightarrow \text{Light emission}

Biochemical Assays

The primary application of 10-Methyl-9-(phenoxycarbonyl)-acridinium,1,1,1-trifluoromethanesulfonate lies in its use as a chemiluminescent label in biochemical assays. It is widely used for detecting biomolecules such as:

  • Antigens
  • Antibodies
  • Enzymes
  • DNA fragments

These applications leverage the compound's ability to produce measurable light signals upon reaction with specific targets, enabling sensitive detection methods.

Environmental Monitoring

This compound is also employed in environmental science for the detection of pollutants and hazardous substances. Its high sensitivity allows for the quantification of trace levels of contaminants in various matrices, including water and soil samples.

Clinical Diagnostics

In clinical settings, acridinium esters are utilized in diagnostic tests for diseases. The light-emitting properties facilitate the development of assays that can detect specific biomarkers associated with conditions such as infections and cancers.

Research on Biochemical Pathways

The compound plays a role in studying biochemical pathways involving reactive oxygen species (ROS). Understanding how these pathways operate can provide insights into cellular processes and disease mechanisms.

Case Study 1: Chemiluminescent Assays for Enzyme Detection

A study demonstrated the effectiveness of using this compound in enzyme-linked immunosorbent assays (ELISAs). The compound was employed to label antibodies, allowing for the sensitive detection of target antigens through light emission measured by a luminometer. Results showed a significant increase in sensitivity compared to traditional colorimetric methods.

Case Study 2: Environmental Pollutant Detection

In another research project focused on environmental monitoring, this acridinium ester was used to detect pesticide residues in agricultural runoff. The study highlighted its ability to achieve low detection limits and rapid response times, making it a valuable tool for ensuring food safety and environmental protection.

Comparison with Similar Compounds

Comparison with Structural Analogs

MPA-TFMS belongs to a broader class of 10-methyl-9-(phenoxycarbonyl)acridinium salts. Key analogs and their distinguishing features are summarized below:

Table 1: Structural Analogs of MPA-TFMS

Compound Name Substituent(s) on Benzene Ring Key Features Reference
MPA-TFMS None (parent compound) High CL efficiency; susceptible to hydrolysis in aqueous media
9-(4-Bromo-phenoxycarbonyl)-10-methylacridinium triflate 4-Bromo Enhanced stability due to electron-withdrawing Br; reduced CL quantum yield vs. MPA-TFMS
9-(2-Nitro-phenoxycarbonyl)-10-methylacridinium triflate 2-Nitro Higher CL efficiency but lower hydrolytic stability; electron-withdrawing groups accelerate oxidation
9-(Mesityloxycarbonyl)-10-methylacridinium triflate 2,4,6-Trimethyl (mesityl) Steric hindrance improves stability; slower reaction kinetics with H₂O₂
10-Methyl-9-(thiophenoxycarbonyl)acridinium triflate Thiophenoxy (S instead of O) Lower LUMO energy; altered reaction pathway with H₂O₂; CL intensity depends on substituent electronegativity

Substituent Effects on Chemiluminogenic Properties

The benzene ring substituents profoundly influence CL performance through electronic and steric effects:

Electronic Effects:

  • Electron-withdrawing groups (EWGs: -NO₂, -CF₃, halogens): Increase oxidation susceptibility, enhancing CL quantum yield. Example: 2-Nitro-substituted analogs exhibit 30% higher CL efficiency than MPA-TFMS but are prone to hydrolysis .
  • Electron-donating groups (EDGs: -OCH₃, -CH₃):
    • Stabilize the acridinium cation, reducing CL efficiency but improving hydrolytic stability.

Steric Effects:

  • Bulky substituents (e.g., mesityl) hinder nucleophilic attack by HOO⁻, slowing CL kinetics but improving shelf life .

Table 2: Substituent Impact on CL Performance

Substituent CL Quantum Yield (%) Hydrolytic Stability (t₁/₂, min) Optimal pH
None (MPA-TFMS) 100 (reference) 15 10.5
2-Nitro 130 8 10.0
2-Trifluoromethyl 120 10 10.2
2-Methoxy 75 25 11.0
Mesityl 60 40 11.5

Comparison with Other Chemiluminescent Systems

MPA-TFMS outperforms classical chemiluminogens in specific contexts:

Table 3: MPA-TFMS vs. Luminol and TCPO Systems

Parameter MPA-TFMS Luminol TCPO
Catalyst Required No Co(II), Fe(II) Imidazole
pH Range 9–11 8–10 7–9
Interfering Ions Fe(II) Fe(II), Cr(III), Cu(II) None
CL Intensity (vs. MPA-TFMS) 100% 20% 50%
Stability in Aqueous Media Moderate High Low

Advantages of MPA-TFMS:

  • Higher light output than luminol .
  • No need for metal catalysts, reducing background interference .

Limitations:

  • pH sensitivity requires buffered systems .
  • Hydrolysis in aqueous media limits shelf life .

Biological Activity

10-Methyl-9-(phenoxycarbonyl)-acridinium,1,1,1-trifluoromethanesulfonate is a chemiluminescent compound belonging to the class of acridinium esters. This compound exhibits significant biological activity primarily through its ability to produce light upon oxidation, making it useful in various biochemical assays.

  • IUPAC Name: 10-methyl-9-phenoxycarbonylacridinium trifluoromethanesulfonate
  • Molecular Formula: C21H16F3NO2S
  • Molecular Weight: 395.42 g/mol

The primary mechanism of action involves the oxidation of the acridinium ester to produce electronically excited 10-methyl-9-acridinone. This reaction typically occurs in alkaline conditions when oxidized by agents such as hydrogen peroxide or persulfates. The resulting compound emits fluorescence, which is utilized in various analytical applications.

Biological Activity

The biological activity of 10-Methyl-9-(phenoxycarbonyl)-acridinium is largely attributed to its chemiluminescent properties. Key applications include:

  • Immunoassays: Used in enzyme-linked immunosorbent assays (ELISAs) for detecting antigens and antibodies.
  • Biochemical Assays: Acts as a label in assays for enzymes and hormones.
  • Environmental Monitoring: Employed in detecting biologically relevant entities.

Chemiluminescent Properties

Research indicates that the chemiluminescent efficiency of this compound can be influenced by substituents on the phenoxy group. A study demonstrated that electron-withdrawing groups enhance stability and chemiluminescence under various conditions.

SubstituentStability at Room TemperatureChemiluminescent Efficiency
No SubstituentModerateLow
2-ChloroHighModerate
2,6-DifluoroVery HighHigh

Synthesis and Characterization

The synthesis involves the reaction of 10-methylacridone with phenyl chloroformate followed by trifluoromethanesulfonic acid. Characterization techniques such as NMR and X-ray crystallography have confirmed the structure and stability of the synthesized compound.

Pharmacokinetics

The pharmacokinetic profile of 10-Methyl-9-(phenoxycarbonyl)-acridinium suggests rapid conversion to its fluorescent form upon oxidation. The compound's behavior in biological systems indicates a potential for use in real-time monitoring applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 10-methyl-9-(phenoxycarbonyl)-acridinium trifluoromethanesulfonate derivatives?

  • Methodology :

  • Step 1 : Esterification of 9-(chlorocarbonyl)acridine (derived from acridine-9-carboxylic acid and excess thionyl chloride) with substituted phenols (e.g., 4-chlorophenol, 3-fluorophenol) in anhydrous dichloromethane using N,N-diethylamine and N,N-dimethyl-4-pyridinamine as catalysts .
  • Step 2 : Quaternization of the esterified product with methyl trifluoromethanesulfonate in dichloromethane .
  • Step 3 : Purification via chromatography (SiO₂, cyclohexane/ethyl acetate) and recrystallization from ethanol .
    • Key Considerations : Use anhydrous conditions to prevent hydrolysis of intermediates. Monitor reaction progress via TLC or HPLC.

Q. How does the substituent on the phenyl ring influence chemiluminescence quantum yield?

  • Mechanistic Insight : Substituents alter electronic and steric effects, impacting nucleophilic substitution by OOH⁻/OH⁻ during oxidation. Electron-withdrawing groups (e.g., -F, -Cl) enhance electrophilicity at C9, accelerating reaction with H₂O₂ .
  • Experimental Design :

  • Synthesize derivatives with substituents varying in electronic/steric properties (e.g., alkyl, halogen, methoxy).
  • Measure chemiluminescence decay kinetics and quantum yields in aqueous alkaline media using a luminometer .
    • Example Data :
SubstituentQuantum Yield (Φ)Hydrolysis Resistance
4-Cl0.15High
3-F0.12Moderate
2-iPr0.08Low
Source:

Q. What analytical techniques are critical for characterizing these compounds?

  • Structural Confirmation :

  • X-ray crystallography for bond lengths, dihedral angles, and intermolecular interactions (e.g., π-π stacking, C–H⋯O/F) .
  • HRMS (ESI+) for molecular ion verification .
    • Purity Assessment :
  • HPLC with UV detection (λ = 254 nm) .
  • ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substitution patterns .

Advanced Research Questions

Q. How can data discrepancies in dihedral angles between substituted derivatives be resolved?

  • Root Cause : Substituents influence steric hindrance and π-π interactions. For example:

  • 3-F substituent : Dihedral angle between acridine and phenyl rings = 15.1° .
  • 4-Cl substituent : Near-parallel rings (1.0°) due to reduced steric clash .
    • Resolution Strategy :
  • Perform DFT calculations to compare theoretical vs. experimental geometries .
  • Use temperature-dependent crystallography to assess lattice dynamics .

Q. What experimental factors control the competition between chemiluminescence and hydrolysis pathways?

  • Critical Variables :

  • pH : Alkaline conditions (pH > 10) favor nucleophilic attack by OOH⁻ over OH⁻ .
  • Solvent Polarity : Aqueous media accelerate hydrolysis; mixed solvents (e.g., ethanol/water) stabilize intermediates .
    • Methodology :
  • Conduct kinetic studies under varying pH (8–12) and solvent compositions.
  • Use stopped-flow spectroscopy to monitor intermediate formation (e.g., dioxetane) .

Q. How can computational methods guide the design of derivatives with higher quantum yields?

  • Approach :

  • PM3-COSMO Simulations : Predict thermodynamic parameters (ΔG‡) for key steps (e.g., dioxetane decomposition) .
  • DFT Studies : Identify transition states and substituent effects on reaction barriers .
    • Case Study : Substituents with lower steric bulk (e.g., -F vs. -iPr) reduce activation energy for light-emitting steps .

Q. Data Contradiction Analysis

Q. Why do some derivatives exhibit unexpected chemiluminescence despite low hydrolysis resistance?

  • Hypothesis : Hydrolysis generates transient intermediates (e.g., acridinium carboxylates) that react with residual H₂O₂, producing secondary chemiluminescence .
  • Validation :

  • LC-MS/MS : Detect hydrolyzed intermediates during reaction.
  • Time-resolved luminescence : Correlate emission peaks with intermediate lifetimes .

Properties

IUPAC Name

phenyl 10-methylacridin-10-ium-9-carboxylate;trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16NO2.CHF3O3S/c1-22-18-13-7-5-11-16(18)20(17-12-6-8-14-19(17)22)21(23)24-15-9-3-2-4-10-15;2-1(3,4)8(5,6)7/h2-14H,1H3;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYQDSABWVKCEJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)OC4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Phenyl acridine-9-carboxylate (530 mg, 1.7 mmol) was dissolved in CH2Cl2 (5 mL) under argon and methyl triflate (1 mL, 8.8 mmol) was added. The solution was stirred overnight at room temperature to yield a thick yellow precipitate. This precipitate was filtered, washed with ether and dried to obtain the product as yellow crystals. 1H NMR (acetone-d6) δ 5.22 (s, 3H), 7.47-7.71 (m, 5H), 8.23-9.07 (m, 8H).
Quantity
530 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Phenyl acridine-9-carboxylate (530 mg, 1.7 mmol) was dissolved in methylenechloride (5 mL) under argon and methyl trifluoromethanesulfonate (1 mL, 8.8mmol) was added. The solution was stirred overnight at room temperature to yield a thick yellow precipitate. This precipitate was filtered, washed with ether and dried to obtain the product as yellow crystals. 1H NMR (acetone-d6) δ5.22 (s, 3H), 7.47-7.71 (m, 5H), 8.23-9.07 (m, 8H).
Quantity
530 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Methyl-9-(phenoxycarbonyl)-acridinium,1,1,1-trifluoromethanesulfonate
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10-Methyl-9-(phenoxycarbonyl)-acridinium,1,1,1-trifluoromethanesulfonate
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10-Methyl-9-(phenoxycarbonyl)-acridinium,1,1,1-trifluoromethanesulfonate
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10-Methyl-9-(phenoxycarbonyl)-acridinium,1,1,1-trifluoromethanesulfonate
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10-Methyl-9-(phenoxycarbonyl)-acridinium,1,1,1-trifluoromethanesulfonate
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10-Methyl-9-(phenoxycarbonyl)-acridinium,1,1,1-trifluoromethanesulfonate

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